![molecular formula C14H18N2O2 B1404871 Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate CAS No. 1160248-45-2](/img/structure/B1404871.png)

Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate

Übersicht

Beschreibung

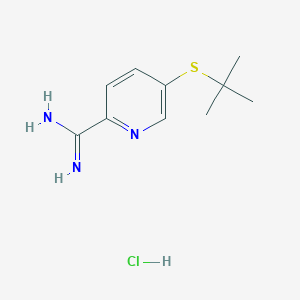

“Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate” is a chemical compound with the molecular formula C14H18N2O2 . It contains a total of 38 bonds, including 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also includes 1 four-membered ring, 1 five-membered ring, and 1 six-membered ring .

Molecular Structure Analysis

The molecular structure of “Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate” includes a diazaspiro[3.4]octane core, a benzyl group, and a carboxylate group . The InChI code for this compound is 1S/C14H18N2O2 .Physical And Chemical Properties Analysis

“Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate” has a molecular weight of 246.3 g/mol. The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

- Chiaroni et al. (2000) synthesized 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, including 7-benzoyl-2-(4-methoxyphenyl)-6-phenyl-5-oxa-2,6-diazaspiro[3.4]octan-1-one, as part of a study on the stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones. The study highlighted different envelope conformations of the isoxazolidine rings in the synthesized compounds (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).

Application in Antimalarial Research

- A study by Le Manach et al. (2021) identified a novel diazaspiro[3.4]octane series from a Plasmodium falciparum whole-cell high-throughput screening campaign. Compounds from this series showed activity against multiple stages of the malaria parasite lifecycle, indicating potential as antimalarial agents (Le Manach et al., 2021).

Synthetic Methodology Improvement

- Wang et al. (2015) discussed the synthesis of 6-benzyl-2,6-diazaspiro(3.4)octane oxalate as a substitute for piperazine and morpholine in drugs, showcasing the chemical versatility and significance of diazaspiro[3.4]octane compounds in medicinal chemistry (王雯, 陆秀宏, 董肖椿, & 赵伟利, 2015).

Molecular Modifications and Antitubercular Properties

- Lukin et al. (2023) conducted a study on a set of compounds derived from a 2,6-diazaspiro[3.4]octane building block, exploring various molecular peripheries. This led to the identification of a potent antitubercular lead with significant inhibitory activity against Mycobacterium tuberculosis (Lukin et al., 2023).

Potential in Anti-Corrosive Applications

- Chafiq et al. (2020) explored the inhibition properties of spirocyclopropane derivatives, including 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, for mild steel protection in HCl. This research demonstrates the potential application of diazaspiro[3.4]octane derivatives in corrosion inhibition (Chafiq et al., 2020).

Safety And Hazards

Zukünftige Richtungen

A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro [3.4]octane building block . This suggests that “Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate” and related compounds could be further explored for their potential as antimycobacterial agents .

Eigenschaften

IUPAC Name |

benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-13(18-9-12-5-2-1-3-6-12)16-8-4-7-14(16)10-15-11-14/h1-3,5-6,15H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESURKCEBCHDOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC2)N(C1)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B1404789.png)

![(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)](/img/structure/B1404799.png)

![Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404803.png)

![4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1404805.png)

![tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1404809.png)

![Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate](/img/structure/B1404810.png)